7-(3-bromobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-(3-Bromobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by three critical substituents:
- Position 7: A 3-bromobenzyl group, contributing steric bulk and lipophilicity.
- Position 8: A (2E)-3-chlorobut-2-en-1-yl sulfanyl group, introducing a sulfur atom and an electrophilic chloroalkene moiety.
- Position 3: A methyl group, enhancing metabolic stability by reducing oxidative deamination.
Its structural uniqueness lies in the combination of a brominated benzyl group and a stereospecific chlorinated sulfanyl side chain, which may influence receptor binding kinetics and solubility profiles .
Properties
Molecular Formula |
C17H16BrClN4O2S |
|---|---|
Molecular Weight |
455.8 g/mol |
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H16BrClN4O2S/c1-10(19)6-7-26-17-20-14-13(15(24)21-16(25)22(14)2)23(17)9-11-4-3-5-12(18)8-11/h3-6,8H,7,9H2,1-2H3,(H,21,24,25)/b10-6+ |
InChI Key |
JHWLVNXUVYLTGT-UXBLZVDNSA-N |
Isomeric SMILES |
C/C(=C\CSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C)/Cl |
Canonical SMILES |
CC(=CCSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bromobenzyl intermediate: This can be achieved by brominating benzyl alcohol to obtain 3-bromobenzyl alcohol.
Synthesis of the chlorobut-2-en-1-yl intermediate: This involves the chlorination of but-2-en-1-ol to produce 3-chlorobut-2-en-1-yl.
Coupling reactions: The bromobenzyl and chlorobut-2-en-1-yl intermediates are then coupled with a purine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3-bromobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(3-bromobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(3-bromobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related purine-2,6-dione derivatives, focusing on substituent variations, physicochemical properties, and inferred biological implications.
Substituent Variations and Structural Features
Key Structural and Functional Insights
Position 7 Modifications :
- 3-Bromobenzyl (Target Compound ): Enhances lipophilicity and π-π stacking with aromatic residues in target proteins.
- 2-Chlorobenzyl : Smaller halogen and positional isomerism may alter binding pocket interactions.
- Benzyl : Lacks halogenation, reducing electron-withdrawing effects but maintaining aromatic interactions.
Position 8 Modifications: Sulfanyl vs. Chlorinated Alkenyl Chains: The (2E)-configuration in the Target Compound may impose distinct spatial constraints compared to (Z)-isomers , affecting conformational flexibility.
Molecular Weight and Solubility :
- The Target Compound’s higher molecular weight (~468.5 g/mol) and bromine content suggest lower aqueous solubility compared to derivatives like (344.8 g/mol).
- Hydroxypropyl or methoxypropyl substituents improve solubility but may reduce blood-brain barrier penetration.
Research Findings and Implications
While direct pharmacological data for the Target Compound are unavailable, structural analogs provide insights:
- and : Aminoalkyl substituents at position 8 correlate with improved solubility and oral bioavailability in preclinical models .
- and : Sulfanyl groups demonstrate enhanced metabolic stability due to reduced oxidative susceptibility compared to amino derivatives .
Biological Activity
The compound 7-(3-bromobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest due to its potential biological activities. This article examines the compound’s biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 400.69 g/mol. The structure features a purine core substituted with a bromobenzyl group and a chlorobutene moiety, which may influence its biological properties.
Research indicates that purine derivatives like this compound can interact with various biological targets, including enzymes and receptors. Specifically, compounds in this class have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in diabetes management. The inhibition of DPP-IV can lead to increased levels of incretin hormones, which help regulate blood sugar levels.
Antidiabetic Effects
Studies have demonstrated that purine derivatives exhibit significant antidiabetic activity through DPP-IV inhibition. For instance, the compound's structural similarity to known DPP-IV inhibitors suggests it may also enhance insulin secretion and improve glycemic control.
Anticancer Properties
There is emerging evidence that purine derivatives may possess anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. The presence of the bromobenzyl and chlorobutene groups may enhance this activity by increasing lipophilicity and facilitating cellular uptake.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate that it exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
